Fmoc-beta-Hoglu(Otbu)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

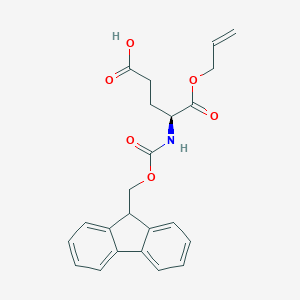

The synthesis pathway of Fmoc-beta-Hoglu(Otbu)-OH involves the protection of the carboxyl group of beta-homoglutamic acid, followed by the coupling of the Fmoc group and the OtBu group to the amino and carboxyl groups, respectively. The starting materials include beta-homoglutamic acid, Fmoc-Cl, OtBu-Cl, DMAP, DIC, DMF, DCM, and DIPEA.Molecular Structure Analysis

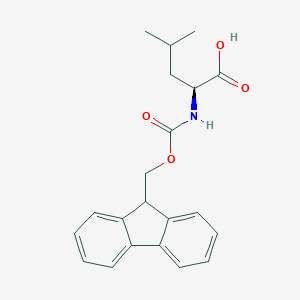

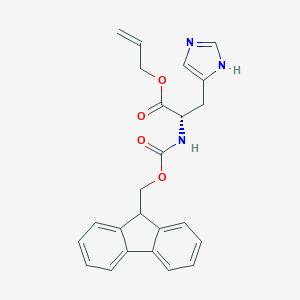

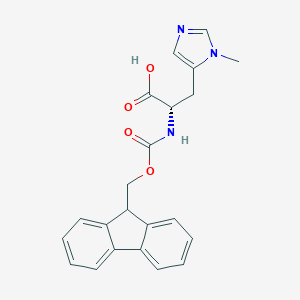

The molecular formula of Fmoc-beta-Hoglu(Otbu)-OH is C25H29NO6. Its molecular weight is 439.51 g/mole. The InChI Key is XPCDWOCHPTYDPV-INIZCTEOSA-N.Chemical Reactions Analysis

Fmoc-beta-Hoglu(Otbu)-OH is a versatile reagent that can react with other molecules in a variety of ways. It can act as an acid, a base, or an electrophile, depending on the reaction conditions. Additionally, this compound can act as a catalyst in some reactions, allowing for faster and more efficient synthesis of other compounds.Physical And Chemical Properties Analysis

Fmoc-beta-Hoglu(Otbu)-OH is a solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its density is 1.214±0.06 g/cm3 . The melting point is 115-120 °C .Aplicaciones Científicas De Investigación

Controlled Aggregation Properties

Modified amino acids like Fmoc-beta-Hoglu(Otbu)-OH exhibit unique self-assembly and aggregation properties under different conditions (temperature, concentration, pH), enabling the design of novel nanoarchitectures. These structures could be potentially useful in material chemistry and biomedical fields, offering a facile route to innovative applications (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Capillary Zone Electrophoresis (CZE)

The enantioseparation of N-Fmoc amino acids, including Fmoc-beta-Hoglu(Otbu)-OH, has been achieved using capillary zone electrophoresis with chiral selectors. This technique is crucial for resolving amino acid enantiomers, demonstrating its importance in analytical chemistry and quality control in peptide synthesis (Hong-li, 2005).

Synthesis of Nonnatural Amino Acids

The synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral beta3- and alpha-amino acids from Fmoc-protected aspartic acid showcases the potential of Fmoc-beta-Hoglu(Otbu)-OH in generating novel amino acid derivatives. These nonnatural amino acids can be used in combinatorial synthesis, highlighting their application in drug discovery and peptide research (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Solid-Phase Synthesis of Peptides

Fmoc-beta-Hoglu(Otbu)-OH plays a critical role in the solid-phase synthesis of peptides, including complex molecules like bacitracin A. This methodology provides a general means to explore the mode of action of peptides and their potential against drug-resistant pathogens, underscoring its importance in therapeutic peptide synthesis (Lee, Griffin, & Nicas, 1996).

Safety And Hazards

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCDWOCHPTYDPV-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-beta-Hoglu(Otbu)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.